萘-2-磺酸水合物

描述

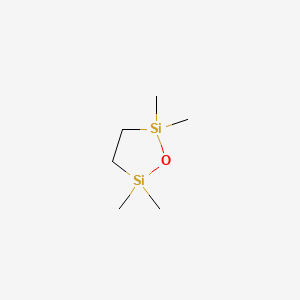

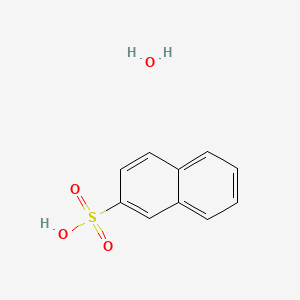

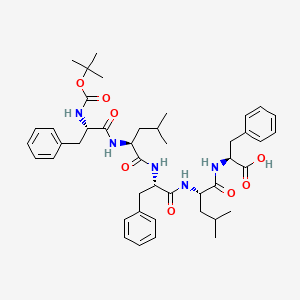

Naphthalene-2-sulfonic acid hydrate, also known as 2-Naphthalenesulfonic acid, is an organic compound with the formula C10H7SO3H. It is a colorless, water-soluble solid often available as the mono- and trihydrates C10H7SO3H.2H2O .

Molecular Structure Analysis

The molecular formula of Naphthalene-2-sulfonic acid hydrate is C10H8O3S.xH2O, and its molecular weight is 208.24 (Anhydrous) .Chemical Reactions Analysis

Naphthalene-2-sulfonic acid undergoes many reactions, some of which are or were of commercial interest. Fusion with sodium hydroxide followed by acidification gives 2-naphthol. It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .Physical And Chemical Properties Analysis

Naphthalene-2-sulfonic acid hydrate is a white solid with a melting point of 124 °C (255 °F; 397 K) for the monohydrate . It is freely soluble in water .科学研究应用

Dye Synthesis and Colorants

Naphthalene-2-sulfonic acid hydrate plays a pivotal role in the production of direct dyes . These dyes are widely used in textiles, paper, and leather industries due to their vibrant colors and excellent lightfastness. By nitration and subsequent reduction, naphthalene-2-sulfonic acid yields aminonaphthalenesulfonic acids, which serve as key intermediates in dye synthesis .

Agrochemical Intermediates

In agriculture, this compound acts as an intermediate for the synthesis of various agrochemicals. These include herbicides, insecticides, and fungicides. Researchers explore its potential to enhance crop yield, protect plants from pests, and improve soil health .

Analytical Chemistry

Naphthalene-2-sulfonic acid hydrate is employed in analytical methods . Its water solubility and reactivity make it useful for colorimetric assays, spectrophotometric measurements, and titrations. Researchers utilize it as a standard or reagent in chemical analysis .

Polymer Chemistry

As a functional group , the sulfonic acid moiety in this compound can be incorporated into polymers. Naphthalene-2-sulfonic acid hydrate contributes to the development of sulfonated polymers , which find applications in ion-exchange resins, membranes, and fuel cells. These materials exhibit high proton conductivity and chemical stability .

Water Treatment

Naphthalene-2-sulfonic acid hydrate is used in water treatment processes. Its sulfonic acid group enhances the solubility of metal ions, making it effective in chelating heavy metals. Researchers investigate its potential for removing pollutants from industrial wastewater and improving water quality .

Organic Synthesis

Organic chemists employ naphthalene-2-sulfonic acid hydrate as a building block in various synthetic routes. It participates in reactions such as sulfonation , nitration , and Friedel-Crafts acylation . These transformations lead to diverse organic compounds, including pharmaceutical intermediates and specialty chemicals .

安全和危害

Naphthalene-2-sulfonic acid hydrate can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers Unfortunately, I was unable to retrieve specific papers related to Naphthalene-2-sulfonic acid hydrate .

作用机制

Target of Action

Naphthalene-2-sulfonic acid hydrate is an organic compound with the formula C10H8O3S . It is known to interact with Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation, while Trypsin-1 is an enzyme that contributes to the process of digestion .

Mode of Action

It is known to undergo many reactions, some of which are of commercial interest . For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol .

Biochemical Pathways

Naphthalene-2-sulfonic acid hydrate is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid . It also condenses with formaldehyde to give polymeric sulfonic acids . These reactions suggest that the compound plays a role in various biochemical pathways, particularly those involving sulfonic acids.

Pharmacokinetics

It is known to be a water-soluble solid , which suggests it may have good bioavailability.

Result of Action

Its fluorescence is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of the compound to silver . This suggests that it may have applications in fluorescence-based assays or imaging techniques.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthalene-2-sulfonic acid hydrate. For instance, its solubility in water suggests that it may be more effective in aqueous environments .

属性

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2-sulfonic acid hydrate | |

CAS RN |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)